An In-Depth Technical Guide to Methyl 5-bromo-1H-indazole-7-carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 5-bromo-1H-indazole-7-carboxylate: Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of Methyl 5-bromo-1H-indazole-7-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical properties, validated synthetic protocols, and field-proven insights into its reactivity and application, grounding all claims in authoritative references.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, and among them, the indazole scaffold is recognized as a "privileged structure."[1] Its bioisosteric relationship to indole allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1] Indazole-containing molecules have been successfully developed into drugs for conditions ranging from cancer (e.g., Axitinib) to chemotherapy-induced nausea (e.g., Granisetron).[1]
Methyl 5-bromo-1H-indazole-7-carboxylate (CAS No. 898747-24-5) emerges as a particularly valuable intermediate. Its trifunctional nature—a reactive N-H site for substitution, a bromine atom poised for cross-coupling reactions, and an ester group for modification into amides or other functionalities—makes it an exceptionally versatile starting point for the synthesis of compound libraries and the exploration of structure-activity relationships (SAR) in drug discovery programs.[2][3]
Core Physicochemical and Structural Properties
The fundamental properties of Methyl 5-bromo-1H-indazole-7-carboxylate are summarized below. These data are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 898747-24-5 | [4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [5][6] |
| Molecular Weight | 255.07 g/mol | [5][6] |
| Appearance | Off-white to yellow solid | [5] |
| Boiling Point (Predicted) | 395.9 ± 22.0 °C | [5] |
| Density (Predicted) | 1.709 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 10.67 ± 0.40 | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
Chemical Structure:

Synthesis Protocol and Mechanistic Rationale
The synthesis of Methyl 5-bromo-1H-indazole-7-carboxylate can be achieved via a robust diazotization and intramolecular cyclization pathway. The following protocol is a self-validating system where the choice of reagents and conditions is dictated by established mechanistic principles.
Experimental Protocol: Synthesis via Diazotization
This procedure is adapted from established methodologies for indazole synthesis.[5]
Starting Material: Methyl 2-amino-5-bromo-3-methylbenzoate
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Acetylation: In a reaction vessel under a nitrogen atmosphere, dissolve Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq) and potassium acetate (0.3 eq) in dichloromethane. Cool the solution to 0 °C.
-
Causality: Potassium acetate acts as a mild base to neutralize any acidic byproducts. The inert atmosphere prevents unwanted side reactions.
-
-
Amide Formation: Slowly add acetic anhydride (2.3 eq) to the cooled mixture. Allow the reaction to stir at room temperature for 1 hour.
-
Causality: Acetic anhydride acetylates the primary amine, forming a more stable acetamido group, which is a crucial intermediate for the subsequent cyclization step.
-
-
Diazotization & Cyclization: Heat the mixture to 60 °C. Slowly add tert-butyl nitrite (2.2 eq). Continue stirring at 60 °C for 4 hours.
-
Causality: Tert-butyl nitrite is an effective diazotizing agent under non-aqueous conditions. It reacts with the acetamido intermediate to form a diazonium species, which then undergoes an intramolecular cyclization to form the indazole ring system. Heating provides the necessary activation energy for this transformation.
-
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product into ethyl acetate.
-
Causality: The basic NaHCO₃ solution neutralizes any remaining acids from the reaction. Ethyl acetate is a suitable organic solvent for extracting the desired product.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to yield Methyl 5-bromo-1H-indazole-7-carboxylate as a yellow solid.[5]
-
Causality: Silica gel chromatography effectively separates the target compound from unreacted starting materials and byproducts based on polarity.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Spectral Characterization
Accurate characterization is essential for verifying the structure and purity of the synthesized compound. While a dedicated spectrum for this specific isomer is not publicly available, the following data are predicted based on its structure and data from analogous compounds.[7][8][9]
| Analysis | Expected Results |
| LC-MS (ESI) | m/z: 255/257 [M+H]⁺, corresponding to the bromine isotope pattern.[5] |
| ¹H NMR (Predicted) | δ ~11-13 ppm (br s, 1H, N-H); δ ~7.5-8.5 ppm (m, 2H, Ar-H); δ ~3.9 ppm (s, 3H, OCH₃). |
| ¹³C NMR (Predicted) | δ ~165 ppm (C=O); δ ~110-145 ppm (Ar-C); δ ~52 ppm (OCH₃). |
Rationale for Predictions: The N-H proton of the indazole ring is expected to be significantly deshielded and broad. The aromatic protons will appear in the typical aromatic region, with their specific shifts and coupling constants determined by the substitution pattern. The methyl ester protons will appear as a sharp singlet around 3.9 ppm.
Chemical Reactivity and Derivatization Potential
The utility of Methyl 5-bromo-1H-indazole-7-carboxylate lies in its three distinct reactive handles, enabling a wide range of subsequent chemical transformations.
-
N-H of the Pyrazole Ring: This site is readily alkylated or acylated under basic conditions, allowing for the introduction of various substituents to probe the SAR at the N1 position. This is a common strategy in the synthesis of indazole-based drugs.[1]
-
C5-Bromine Atom: The bromine atom is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and similar reactions to form new carbon-carbon and carbon-heteroatom bonds.[3]
-
C7-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides using standard peptide coupling reagents (e.g., EDC, HOBT).[2][10] This is a primary method for expanding a compound library.
Reactivity Map
Caption: Key reaction pathways for derivatization.
Applications in Research and Drug Development
Methyl 5-bromo-1H-indazole-7-carboxylate is not an end product but a high-value intermediate for the synthesis of biologically active molecules.
-
Kinase Inhibitor Scaffolds: The indazole core is prevalent in many small-molecule kinase inhibitors. This building block provides a direct route to novel compounds for screening against various kinases implicated in cancer and inflammatory diseases.[11]
-
Fragment-Based Drug Discovery (FBDD): Its well-defined structure and molecular weight make it an ideal fragment for FBDD campaigns. Hits identified from fragment screening can be elaborated using the reactive handles described above.
-
Library Synthesis: The compound is perfectly suited for parallel synthesis and the creation of focused libraries for high-throughput screening (HTS).[2][3] The ability to rapidly generate hundreds of analogs is a significant advantage in modern lead discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling Methyl 5-bromo-1H-indazole-7-carboxylate.
-
Hazard Classification: The compound is classified as a warning-level hazard.[5] Precautionary statements from GHS data on the compound and its analogs include:
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
First Aid:
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
References
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Amerigo Scientific. Methyl 7-Bromo-1H-indazole-5-carboxylate. [Link]
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Wiley-VCH. Supporting Information. [Link]
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Oakwood Chemical. 5-Bromo-1H-indazole-7-carboxylic acid. [Link]
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National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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Chemsrc. CAS#:1783752-15-7 | 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid. [Link]
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Organic Letters. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
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PubChemLite. Methyl 7-bromo-1h-indazole-5-carboxylate (C9H7BrN2O2). [Link]
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ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]
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ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
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International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
ACS Publications. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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